

Technical Guide: 2-Chloro-6-(hydroxymethyl)benzonitrile[1][2]

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Compound of Interest

Compound Name: 2-Chloro-6-(hydroxymethyl)benzonitrile

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Executive Summary

2-Chloro-6-(hydroxymethyl)benzonitrile (also identified as 2-cyano-3-chlorobenzyl alcohol) is a functionalized benzene derivative serving as a pharmacophore scaffold in modern drug discovery.[1] It is primarily utilized as a key building block for PD-1/PD-L1 inhibitors (immunomodulators) and potential boron-containing therapeutics.[1] Its structural uniqueness lies in the ortho-positioning of the cyano, chloro, and hydroxymethyl groups, which allows for diverse cyclization pathways (e.g., to phthalides or benzoxaboroles) and precise linker chemistry.

Chemical Identity & Properties

This compound is a trisubstituted benzene ring where the nitrile group is flanked by a chlorine atom and a hydroxymethyl group.[1]

Property	Detail
Chemical Name	2-Chloro-6-(hydroxymethyl)benzonitrile
Synonyms	2-Cyano-3-chlorobenzyl alcohol; (3-Chloro-2-cyanophenyl)methanol
Molecular Formula	C ₈ H ₆ ClNO
Molecular Weight	167.59 g/mol
CAS Number	Not widely listed in public registries; Precursor (Acid) CAS: 1254073-93-2
Physical State	Pale orange to off-white solid (based on synthetic reports)
Solubility	Soluble in organic solvents (THF, Ethyl Acetate, DCM); sparingly soluble in water.[1][2]

Structural Analysis

The molecule features a benzonitrile core with:

- Position 2: Chlorine atom (Lipophilic, electron-withdrawing).[1]
- Position 6: Hydroxymethyl group (-CH₂OH) (Nucleophilic handle for further derivatization).[1]
- Position 1: Nitrile group (-CN) (Electrophilic, susceptible to hydrolysis or reduction).[1]

Synthetic Pathways & Methodology

The synthesis of **2-Chloro-6-(hydroxymethyl)benzonitrile** requires chemoselective reduction. [1] The challenge lies in reducing the carboxylic acid (or ester) precursor without affecting the cyano group, which is also susceptible to reduction (to an amine).

Core Synthesis Protocol: Chemoselective Borane Reduction

Precursor: 3-Chloro-2-cyanobenzoic acid (CAS: 1254073-93-2).[1] Reagent: Borane-Tetrahydrofuran Complex (BH_3 [1]·THF).

Step-by-Step Workflow

- Preparation: Dissolve 3-chloro-2-cyanobenzoic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.
- Cooling: Cool the solution to 0 °C to suppress side reactions (e.g., nitrile reduction).[1]
- Addition: Dropwise add BH_3 ·THF complex (2.0 eq) over 15–30 minutes. The borane preferentially coordinates with the carboxylate oxygen.[1]
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 5–16 hours. Monitor via HPLC or TLC (Mobile phase: Petroleum ether/Ethyl acetate).[1]
- Quenching: Carefully quench excess borane with Methanol or dilute aqueous acid (caution: hydrogen evolution).[1]
- Work-up: Dilute with ethyl acetate, wash with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purification: Purify the crude residue via silica gel column chromatography (Eluent: 10–20% Ethyl Acetate in Petroleum Ether).

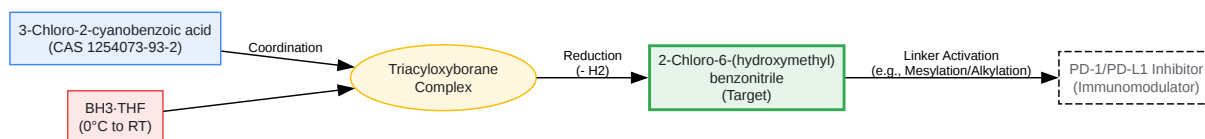
Yield: Typically 60–70%.[1]

Mechanistic Insight[1][4]

- Selectivity: Borane (BH_3) is highly electrophilic and reduces carboxylic acids rapidly through a triacyloxyborane intermediate.[1] Nitriles are less reactive toward BH_3 at low temperatures compared to acids, allowing for the retention of the -CN functionality.[1]
- Alternative Routes: Reduction of the corresponding methyl ester (Methyl 3-chloro-2-cyanobenzoate) using LiBH_4 or $\text{Ca}(\text{BH}_4)_2$ is also viable if the acid is unavailable.[1]

Visualization of Synthesis & Application

The following diagram illustrates the synthesis from the acid precursor and its downstream conversion into an immunomodulatory pharmacophore.



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Caption: Chemoselective reduction pathway preserving the nitrile moiety while converting the carboxylic acid to the target alcohol.[1]

Applications in Drug Discovery

Immunomodulators (PD-1/PD-L1 Inhibitors)

This compound is a documented intermediate in the synthesis of biphenyl-based immunomodulators.[1] The hydroxymethyl group serves as a "linker" attachment point.[1]

- Mechanism: The alcohol is converted to a leaving group (e.g., mesylate, chloride) or oxidized to an aldehyde to couple with amine-bearing scaffolds (e.g., biphenyl amines).
- Role: It introduces a rigid, electron-deficient aromatic ring that enhances binding affinity through pi-stacking or halogen bonding interactions within the PD-L1 binding pocket.[1]

Benzoxaborole Precursors

The 2-hydroxymethyl-benzonitrile motif is structurally related to the benzoxaborole ring system (e.g., Tavaborole, Crisaborole).[1]

- Cyclization: Under acidic conditions or in the presence of boron reagents, the hydroxymethyl and nitrile/halide groups can facilitate cyclization to form oxaborole rings, which are potent antifungal and anti-inflammatory agents.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these expected parameters:

- ^1H NMR (400 MHz, CDCl_3):
 - Aromatic Protons: δ 7.60–8.10 ppm (Multiplets, 3H).[1] Look for the specific splitting pattern of a 1,2,3-trisubstituted benzene.
 - Benzylic Protons ($-\text{CH}_2\text{O}-$): δ 4.70–4.90 ppm (Singlet or doublet if coupled to OH, 2H).[1]
 - Hydroxyl Proton ($-\text{OH}$): Broad singlet, chemical shift varies with concentration (typically δ 2.0–3.0 ppm).[1]
- IR Spectroscopy:
 - Nitrile ($-\text{CN}$): Sharp, weak band at $\sim 2230\text{ cm}^{-1}$.[1]
 - Hydroxyl ($-\text{OH}$): Broad band at $\sim 3300\text{--}3500\text{ cm}^{-1}$.[1]

Safety & Handling

- Nitrile Toxicity: Like all benzonitriles, this compound may liberate cyanide under extreme metabolic or chemical conditions.[1] Handle in a well-ventilated fume hood.
- Reactivity: The hydroxymethyl group is reactive.[1] Avoid contact with strong oxidizing agents (converts to aldehyde/acid) or strong acids (may induce cyclization to 7-chlorophthalide).[1]
- Storage: Store in a cool, dry place ($2\text{--}8^\circ\text{C}$) under inert gas to prevent oxidation of the alcohol.[1]

References

- Patent: Compounds useful as immunomodulators. WO2015160641A2. (2015).[1][3] Describes the synthesis of **2-chloro-6-(hydroxymethyl)benzonitrile** from 3-chloro-2-cyanobenzoic acid.
- Precursor Source: 3-Chloro-2-cyanobenzoic acid (CAS 1254073-93-2).[1][4] Chemical vendors and database entries confirming the starting material identity.[1]

- Methodology: Brown, H. C., et al. "Selective reductions.[1] 27. Reaction of borane-tetrahydrofuran with nitriles." J. Org.[1] Chem. (1981).[1] (Foundational reference for chemoselective borane reduction).

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